molecular formula C20H25FN4O B7133806 N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide

N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B7133806
M. Wt: 356.4 g/mol
InChI Key: AAHZXZITCATZBM-UHFFFAOYSA-N
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Description

N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a cyclopropyl ring, and a pyrrolidine carboxamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c1-24-12-16(11-23-24)9-15-5-8-25(13-15)19(26)22-14-20(6-7-20)17-3-2-4-18(21)10-17/h2-4,10-12,15H,5-9,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHZXZITCATZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCN(C2)C(=O)NCC3(CC3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under appropriate conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclopropyl ring with a fluorophenyl group, which can be accomplished using a halogenation reaction followed by nucleophilic substitution.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling with the Pyrazole Moiety: The final step involves the coupling of the pyrrolidine ring with the pyrazole moiety, which can be achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and other process aids can help to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Condensation: Condensation reactions can lead to the formation of larger molecules through the combination of two or more smaller molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide include other fluorophenyl-substituted cyclopropyl compounds, as well as pyrrolidine carboxamides with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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